4-Propylcycloheptane-1-sulfonyl chloride
Description
Significance of Alkylsulfonyl Chlorides in Organic Synthesis
Alkylsulfonyl chlorides are highly valuable reagents in organic synthesis due to their versatile reactivity. The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the formation of sulfonamides, which are a cornerstone of many pharmaceutical compounds. nih.gov The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely used method for creating stable sulfonamide linkages.
Beyond sulfonamide formation, alkylsulfonyl chlorides are precursors to other important functional groups. They can be converted into sulfonic acids, sulfonates, and sulfones, each with distinct chemical properties and applications. researchgate.net Furthermore, sulfonyl chlorides have been employed as initiators in certain types of polymerization reactions and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. cmu.edu Their utility as intermediates is a recurring theme in the synthesis of dyes, pigments, and pharmaceuticals. quora.com
The general reactivity of sulfonyl chlorides allows them to be used in diverse chemical transformations, including:
Nucleophilic Substitution: The chloride ion is a good leaving group, facilitating substitution by amines, alcohols, and other nucleophiles.
Radical Reactions: Under certain conditions, the sulfur-chlorine bond can undergo homolytic cleavage to generate sulfonyl radicals, which can participate in radical addition and polymerization reactions. magtech.com.cn
Elimination Reactions: In the presence of a base, some sulfonyl chlorides can undergo elimination to form highly reactive sulfene (B1252967) intermediates.
The Cycloheptane (B1346806) Ring System in Chemical Architectures
The cycloheptane ring is a seven-membered aliphatic carbocycle. Unlike the more common five- and six-membered rings (cyclopentane and cyclohexane), cycloheptane is more flexible and possesses a higher degree of conformational complexity. This flexibility can be both an advantage and a challenge in molecular design. In medicinal chemistry, the incorporation of aliphatic rings like cycloheptane can be a strategic choice to modulate a molecule's physicochemical properties. nih.gov
Cycloheptane can be utilized as a non-polar solvent. wikipedia.org Its derivatives are often explored in pharmaceutical research to introduce lipophilic character, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The three-dimensional structure of the cycloheptane ring can also be exploited to orient substituents in specific spatial arrangements, which can be crucial for binding to biological targets. wikipedia.org
The introduction of a propyl group at the 4-position of the cycloheptane ring in 4-propylcycloheptane-1-sulfonyl chloride adds to the molecule's lipophilicity and introduces a specific stereochemical consideration. The relative orientation of the propyl group and the sulfonyl chloride group (cis or trans) would result in different diastereomers, each with potentially unique chemical and biological properties.
Research Trajectories for Complex Cyclic Sulfonyl Chlorides
Research into complex cyclic sulfonyl chlorides is driven by the desire to create novel molecules with specific functions. The combination of a cyclic scaffold with a reactive sulfonyl chloride group allows for the synthesis of complex, three-dimensional structures. These compounds can serve as building blocks for larger, more intricate molecular architectures, including dendritic polymers and other complex organic molecules. acs.org
One area of interest is the use of multifunctional sulfonyl chlorides as initiators for living radical polymerization, a technique that allows for the synthesis of polymers with well-defined structures and molecular weights. cmu.edu The design of such initiators is a key aspect of creating advanced materials with tailored properties.
Furthermore, the development of milder and more selective methods for the synthesis of sulfonyl chlorides is an ongoing area of research. researchgate.net Traditional methods often require harsh reagents, which can be incompatible with sensitive functional groups. Newer methods aim to broaden the scope of accessible sulfonyl chlorides, including those with complex cyclic structures. nih.gov The exploration of compounds like this compound is part of a broader effort to expand the chemical space available to synthetic chemists for applications in materials science, agrochemicals, and pharmaceuticals.
Compound Data
While specific experimental data for this compound is scarce, the table below provides information on related compounds to offer context.
| Compound Name | CAS Number | Molecular Formula | Key Properties |
| Cycloheptane | 291-64-5 | C₇H₁₄ | Colorless liquid, non-polar solvent. wikipedia.org |
| 4-Propylcyclohexane-1-sulfonyl chloride | 1251095-69-8 | C₉H₁₇ClO₂S | A structurally similar compound with a six-membered ring. |
| 4-Propylbenzene-1-sulfonyl chloride | 146949-07-7 | C₉H₁₁ClO₂S | An aromatic analogue. |
| This compound | 1486625-79-9 | C₁₀H₁₉ClO₂S | The target compound of this article. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19ClO2S |
|---|---|
Molecular Weight |
238.78 g/mol |
IUPAC Name |
4-propylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-2-4-9-5-3-6-10(8-7-9)14(11,12)13/h9-10H,2-8H2,1H3 |
InChI Key |
DBHBDHKVQRMWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 4 Propylcycloheptane 1 Sulfonyl Chloride Analogs
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfur atom in 4-propylcycloheptane-1-sulfonyl chloride is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This makes the sulfonyl group susceptible to attack by a variety of nucleophiles, leading to substitution of the chloride ion. fiveable.me These reactions are fundamental to the synthetic utility of sulfonyl chlorides.
Formation of Sulfonate Esters with Alcohols
The reaction of sulfonyl chlorides with alcohols is a common method for the synthesis of sulfonate esters. fiveable.mepearson.com For an analog like this compound, this reaction would proceed by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom. This process typically occurs in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. youtube.comyoutube.com
The mechanism involves the alcohol acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base then deprotonates the resulting oxonium ion to yield the neutral sulfonate ester. youtube.comyoutube.com An important stereochemical feature of this reaction is that the configuration of the alcohol's stereocenter is retained in the sulfonate ester product, as the C-O bond of the alcohol is not broken during the reaction. pearson.comyoutube.com
The general reaction can be summarized as follows:
R-SO₂Cl + R'-OH + Base → R-SO₂-OR' + Base·HCl
Commonly used sulfonyl chlorides in this reaction include methanesulfonyl chloride (mesyl chloride), p-toluenesulfonyl chloride (tosyl chloride), and trifluoromethanesulfonyl chloride (triflyl chloride). youtube.comperiodicchemistry.com The resulting sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions. periodicchemistry.com
Formation of Sulfonamides with Amines: Scope and Limitations
The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely used method for the formation of sulfonamides. fiveable.mecbijournal.com This reaction involves the nucleophilic amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. Typically, a base is used to neutralize the HCl produced. cbijournal.comresearchgate.net
The scope of this reaction is broad, encompassing a wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. cbijournal.comucl.ac.uk Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com The reaction can be carried out under various conditions, sometimes even in aqueous media at high pH. iupac.orgscispace.com
However, there are limitations. Sterically hindered amines may react slowly or not at all. Also, the nucleophilicity of the amine can be a determining factor; for instance, some aniline (B41778) derivatives may not be suitable substrates under certain conditions. rsc.org While the classical method is effective, the instability of some sulfonyl chlorides can be a drawback. rsc.org
The general reaction is as follows:
R-SO₂Cl + R'R''NH + Base → R-SO₂-NR'R'' + Base·HCl
| Amine Type | Reactivity with Sulfonyl Chlorides | Example Product |
| Primary Aliphatic | High | N-alkyl-4-propylcycloheptane-1-sulfonamide |
| Secondary Aliphatic | Moderate to High | N,N-dialkyl-4-propylcycloheptane-1-sulfonamide |
| Primary Aromatic | Moderate | N-aryl-4-propylcycloheptane-1-sulfonamide |
| Secondary Aromatic | Low to Moderate | N-alkyl-N-aryl-4-propylcycloheptane-1-sulfonamide |
Reactions with Other Nucleophiles
Besides alcohols and amines, sulfonyl chlorides can react with a range of other nucleophiles. fiveable.me For instance, thiols react with sulfonyl chlorides to form thiosulfonates. This reaction is analogous to the formation of sulfonate esters.
The reaction with water leads to the hydrolysis of the sulfonyl chloride, forming the corresponding sulfonic acid. The mechanism of hydrolysis for alkanesulfonyl chlorides can be complex, sometimes proceeding through direct nucleophilic attack by water and other times involving the formation of a sulfene (B1252967) intermediate, particularly at higher pH. acs.org
Radical and Ionic Transformations Involving the Sulfonyl Chloride Moiety
Beyond nucleophilic substitution, the sulfonyl chloride group can participate in radical and ionic reactions, expanding its synthetic versatility.
Reactions with Unsaturated Hydrocarbons (Alkenes, Alkynes, Arenes)
Sulfonyl chlorides can react with alkenes and alkynes through radical addition pathways. magtech.com.cn These reactions are often initiated by light or a radical initiator. The sulfonyl radical adds to the unsaturated bond, and the resulting radical is then trapped, often by the chlorine atom, to give a chlorosulfonylation product. researchgate.net These reactions provide a route to vinyl sulfones. researchgate.net The addition of sulfonyl radicals to alkynes is a valuable method for constructing highly functionalized sulfonyl compounds. rsc.orgnih.govrsc.org
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), arenesulfonyl chlorides can undergo Friedel-Crafts sulfonylation with aromatic compounds (arenes) to form diaryl sulfones. acs.org While this reaction is most common for arenesulfonyl chlorides, alkanesulfonyl chlorides can also participate in Friedel-Crafts reactions with benzene (B151609) and its derivatives. acs.org The reaction of this compound with an arene in the presence of a Lewis acid would be expected to yield an alkyl aryl sulfone.
| Unsaturated Hydrocarbon | Reaction Type | Typical Product |
| Alkene | Radical Addition | β-chloro-alkylsulfone |
| Alkyne | Radical Addition | β-chloro-vinylsulfone |
| Arene | Friedel-Crafts Sulfonylation | Alkyl aryl sulfone |
Sulfene Generation and Trapping
Alkanesulfonyl chlorides that have at least one α-hydrogen, such as this compound, can undergo elimination of HCl in the presence of a strong, non-nucleophilic base (like triethylamine) to form highly reactive intermediates called sulfenes. iupac.orgacs.org
These sulfenes are electrophilic and can be trapped in situ by various nucleophiles. cdnsciencepub.com For example, reaction with alcohols or amines will yield sulfonate esters and sulfonamides, respectively. cdnsciencepub.com The formation of a sulfene intermediate is supported by kinetic studies and deuterium (B1214612) exchange experiments. acs.orgcdnsciencepub.com The reaction of a sulfene with an amine can sometimes show kinetic resolution. cdnsciencepub.com The generation of sulfenes from sulfonyl chlorides and their subsequent trapping is a key mechanistic pathway in many reactions of these compounds. iupac.orgacs.org
Reductive Coupling Pathways
Mechanistic Insights into Solvolysis and Reactivity
The solvolysis of sulfonyl chlorides, including analogs of this compound, is a key reaction for understanding their reactivity. These reactions are generally believed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, although some SN1 character may be present, particularly in highly ionizing solvents. nih.govbeilstein-journals.org The mechanism is often more complex than a simple SN2 reaction and can involve significant charge separation in the transition state.
Application of Grunwald-Winstein Equation and Kinetic Solvent Isotope Effects
The Grunwald-Winstein equation is a powerful tool for elucidating the mechanism of solvolysis reactions. wikipedia.orgnih.gov The extended form of this equation, log(k/k₀) = lNT + mYCl, correlates the specific rates of solvolysis (k) in various solvents with the solvent's nucleophilicity (NT) and ionizing power (YCl). beilstein-journals.orgresearchgate.net The sensitivity parameters, l and m, provide insights into the nature of the transition state. For many sulfonyl chlorides, the l values are significant, indicating a substantial role for solvent nucleophilicity in the reaction mechanism, which is characteristic of an SN2 pathway. koreascience.kr For instance, the solvolysis of benzenesulfonyl chloride has been shown to have l and m values of 1.01 and 0.61, respectively.
The ratio of l/m can be a useful criterion for determining the reaction mechanism. A value greater than 1 is generally indicative of an SN2 mechanism where bond formation is more advanced than bond breaking in the transition state.
Kinetic solvent isotope effects (KSIEs) provide further mechanistic details. The KSIE, determined by comparing reaction rates in a protic solvent and its deuterated counterpart (e.g., kCH₃OH/kCH₃OD or kH₂O/kD₂O), can help distinguish between SN1 and SN2 mechanisms. nih.govresearchgate.net For SN1 reactions, the KSIE is typically around 1, while for SN2 reactions, especially those involving general-base catalysis by the solvent, the KSIE is often greater than 1.5. nih.gov For example, the KSIE for the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride was found to be 1.75, supporting a bimolecular mechanism.
Table 1: Grunwald-Winstein Parameters and KSIE for Analogs
| Compound | l value | m value | l/m ratio | KSIE (Solvent) | Proposed Mechanism | Reference |
|---|---|---|---|---|---|---|
| Benzenesulfonyl chloride | 1.01 | 0.61 | 1.66 | 1.56 (H₂O/D₂O) | SN2 | nih.gov |
| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | 2.05 | 1.75 (CH₃OH/CH₃OD) | SN2 | |
| 4-(Chlorosulfonyl)biphenyl | 0.60 | 0.47 | 1.28 | 1.26 | SN2 with some ionization | koreascience.kr |
| n-Propyl chloroformate | 1.57 | 0.56 | 2.80 | 2.17 (Methanolysis) | Addition-Elimination | researchgate.net |
Transition State Characterization and Bond Transformations
For the solvolysis of sulfonyl chlorides, the transition state is thought to be trigonal bipyramidal, with the nucleophilic solvent molecule and the leaving chloride ion in apical positions. The degree of bond formation (S-Nuc) versus bond breaking (S-Cl) in the transition state can vary depending on the substrate, nucleophile, and solvent.
Computational studies and kinetic data suggest that for many sulfonyl chlorides, bond formation is more advanced than bond breaking in the transition state. This is consistent with the observed sensitivity to solvent nucleophilicity. The transition state is also characterized by a significant development of negative charge on the leaving group and the sulfonyl oxygen atoms, which is stabilized by solvent molecules.
Influence of Substituent Effects on Reaction Kinetics
Substituent effects on the reactivity of sulfonyl chlorides are often analyzed using the Hammett equation. rsc.org For arenesulfonyl chlorides, electron-withdrawing groups on the aromatic ring generally increase the rate of nucleophilic attack by making the sulfur atom more electrophilic. mdpi.com Conversely, electron-donating groups tend to decrease the reaction rate. mdpi.com This is reflected in a positive ρ value in the Hammett plot. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a ρ-value of +2.02 has been reported, indicating a significant sensitivity to the electronic effects of substituents. mdpi.com
In the case of this compound, the propyl group is an electron-donating alkyl group. By analogy with other alkyl-substituted systems, it would be expected to slightly decrease the electrophilicity of the sulfonyl sulfur compared to an unsubstituted cycloalkanesulfonyl chloride, potentially leading to a slower rate of nucleophilic attack.
Reactivity of the Cycloheptane (B1346806) Ring and Propyl Substituent in this compound
The cycloheptane ring in this compound is a large, flexible ring system. This flexibility can influence the reactivity at the sulfonyl chloride group. The various conformations of the cycloheptane ring could lead to different steric environments around the reaction center, potentially affecting the rate of nucleophilic attack. However, compared to smaller, more rigid cycloalkanes, the steric hindrance from the cycloheptane ring itself is likely to be less pronounced.
The 4-propyl substituent is located relatively far from the sulfonyl chloride group and is unlikely to exert a significant steric effect on the reaction center. Its primary influence will be electronic, as an electron-donating group. This electron-donating effect, transmitted through the cycloheptane ring, would be expected to slightly decrease the rate of solvolysis compared to an unsubstituted cycloheptanesulfonyl chloride. The conformational flexibility of the propyl group itself is also a factor, although its impact on the reactivity at the distant sulfonyl group is likely to be minimal.
Stereochemical Considerations for 4 Propylcycloheptane 1 Sulfonyl Chloride and Cycloheptane Systems
Stereoisomerism and Conformational Analysis of Cycloheptane (B1346806) Derivatives
Cycloheptane, unlike the well-understood cyclohexane, is a highly flexible and complex system. It does not possess a single low-energy conformation but rather exists as a dynamic equilibrium of several conformations. The two lowest-energy families of conformations are the twist-chair (TC) and the twist-boat (TB). researchgate.netresearchgate.net The chair (C) and boat (B) conformations, which are analogous to those of cyclohexane, represent higher-energy transition states or local minima on the potential energy surface. researchgate.net
Computational and experimental studies have established that the twist-chair is generally the global minimum, being slightly more stable than the twist-boat. researchgate.net These conformers can interconvert through a low-energy process known as pseudorotation, which involves slight changes in bond angles and torsions without passing through high-energy planar states. The energy barrier for interconversion between the chair and boat families is approximately 8 kcal/mol. researchgate.net
The introduction of a substituent, such as a propyl group at the C-4 position and a sulfonyl chloride at C-1 in 4-propylcycloheptane-1-sulfonyl chloride, significantly complicates this conformational picture. The substituents will exhibit preferences for certain positions within the twist-chair and twist-boat frameworks to minimize steric strain. For a monosubstituted cycloheptane, the substituent's preference for a pseudo-equatorial or pseudo-axial position depends on the specific conformation and the nature of the steric interactions. The presence of two substituents creates diastereomers (cis and trans isomers), each with its own unique set of conformational preferences and energy profiles. The relative stability of these conformers is determined by the balance of torsional strain and transannular steric interactions (unfavorable interactions between atoms across the ring).
| Conformer Family | Relative Energy (kcal/mol) | Key Features |
| Twist-Chair (TC) | 0 (Global Minimum) | Lowest energy, staggered bonds minimize torsional strain. |
| Twist-Boat (TB) | ~1.4 | Slightly higher in energy than TC, part of a pseudorotation pathway. |
| Chair (C) | ~1.9 | Higher energy, serves as a transition state for TC interconversion. |
| Boat (B) | ~2.5 | Higher energy, significant transannular steric strain. |
| Note: Relative energies are approximate for the parent cycloheptane and can be influenced by substitution. |
Stereospecific and Stereoselective Synthetic Approaches to Substituted Cycloheptanes
The synthesis of substituted cycloheptanes with defined stereochemistry requires careful selection of synthetic methods. The distinction between stereospecific and stereoselective reactions is crucial in this context. masterorganicchemistry.comyoutube.com
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com A classic example applicable to the formation of seven-membered rings involves the Cope rearrangement of cis-divinylcyclopropane derivatives. This pericyclic reaction proceeds through a highly ordered, chair-like transition state, ensuring that the stereochemical information from the precursor is transferred directly to the newly formed cycloheptadiene ring with high fidelity. organic-chemistry.org
A stereoselective reaction , on the other hand, is one that produces a predominance of one stereoisomer over others, regardless of the stereochemistry of the starting material (if it is achiral or a single stereoisomer leads to multiple possible products). youtube.com Many approaches to substituted cycloheptanes are stereoselective, relying on steric or electronic guidance. For example, the catalytic hydrogenation of a substituted cycloheptene (B1346976) will often occur preferentially from the less sterically hindered face of the double bond, leading to a predominance of one diastereomer of the resulting substituted cycloheptane. Similarly, the reduction of a 4-propylcycloheptanone with a hydride reagent can show diastereoselectivity, with the hydride preferentially attacking from the less hindered face to yield a specific diastereomer of 4-propylcycloheptanol.
Diastereoselectivity and Enantioselectivity in Reactions Forming Cycloheptane Rings
Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in modern organic synthesis. For cycloheptane systems, several powerful strategies have been developed.
Cycloaddition Reactions: [4+3] and [5+2] cycloaddition reactions are particularly effective for constructing seven-membered rings with excellent stereocontrol. nih.govyoutube.com
[4+3] Cycloadditions: These reactions involve the coupling of a 1,3-diene with a three-carbon partner, often an oxyallyl cation. This method allows for the formation of multiple new stereocenters in a predictable manner, analogous to the Diels-Alder reaction. nih.gov
[5+2] Cycloadditions: Rhodium-catalyzed intramolecular [5+2] cycloadditions of vinylcyclopropanes and alkynes are highly efficient and stereospecific. The reaction proceeds with retention of configuration at the stereocenters present in the vinylcyclopropane, enabling the synthesis of optically active cycloheptadienes. youtube.com
Reactions of Seven-Membered-Ring Enolates: Recent studies have shown that, unlike their six-membered ring counterparts, chiral seven-membered-ring enolates undergo reactions with exceptionally high diastereoselectivity. nih.govresearchgate.net This high selectivity is attributed to the unique conformational properties of the cycloheptane ring. The approach of an electrophile to one of the two diastereotopic faces of the enolate is strongly disfavored due to developing torsional and steric interactions, forcing the reaction to proceed predominantly from the other face. nih.govresearchgate.net This principle has been successfully applied to the synthesis of substituted ε-lactams, ε-lactones, and cycloheptanones. nih.gov
| Reaction Type | Key Feature | Level of Control |
| [5+2] Cycloaddition | Rhodium-catalyzed reaction of vinylcyclopropanes and alkynes. | High stereospecificity and enantioselectivity. youtube.com |
| Enolate Alkylation | Alkylation of chiral cycloheptanone-derived enolates. | High diastereoselectivity (>20:1 dr in some cases). nih.gov |
| Cope Rearrangement | Rearrangement of cis-divinylcyclopropanes. | High stereospecificity. organic-chemistry.org |
Influence of Stereochemistry on Reaction Pathways and Outcomes within Cycloheptane-Sulfonyl Chloride Systems
The stereochemistry of the 4-propylcycloheptane ring is expected to exert a profound influence on the reactivity of the C-1 sulfonyl chloride group. The reactivity of sulfonyl chlorides is diverse, including nucleophilic substitution, elimination, and radical reactions. magtech.com.cn The outcome of these reactions is highly dependent on the spatial arrangement of the reacting groups, which is dictated by the ring's conformation.
For this compound, the bulky propyl group at C-4 will influence the conformational equilibrium of the twist-chair and twist-boat conformers to minimize its own steric interactions. This, in turn, creates a conformational bias for the sulfonyl chloride group at C-1, favoring certain pseudo-axial or pseudo-equatorial orientations.
Nucleophilic Substitution (SN2): The rate of an SN2 reaction is highly sensitive to steric hindrance. A conformer that places the sulfonyl chloride group in a sterically accessible pseudo-equatorial position would be expected to react faster with a nucleophile than a conformer where it is in a hindered pseudo-axial position, crowded by transannular hydrogens.
Elimination (E2): E2 reactions require a specific anti-periplanar arrangement of the leaving group (the sulfonyl chloride) and a proton on an adjacent carbon. The flexible cycloheptane ring can adopt multiple conformations, and the population of conformers that meet this geometric requirement will determine the efficiency of the elimination pathway. The stereochemical relationship between the propyl group and the sulfonyl chloride (cis or trans) will determine which adjacent protons can achieve the necessary dihedral angle for elimination, potentially leading to different regioisomeric alkenes.
The inherent flexibility of the cycloheptane ring, compared to the more rigid cyclohexane, means that multiple conformations may be populated at room temperature. If the energy barrier to interconversion is low, the ring may be able to adopt a less stable but more reactive conformation to undergo a specific reaction, a phenomenon known as the Curtin-Hammett principle. Therefore, predicting the outcome requires a detailed understanding of the conformational energy landscape of the specific diastereomer of this compound .
Computational Chemistry Methodologies for Sulfonyl Chlorides and Cycloheptane Derivatives
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the reaction mechanisms of sulfonyl chlorides. dntb.gov.ua These methods allow for the detailed study of reaction pathways, transition states, and the influence of molecular structure on reactivity.
One of the primary applications is in determining the nature of nucleophilic substitution at the sulfur center. Theoretical studies have investigated whether these reactions proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. DFT calculations have shown that the mechanism can vary depending on the reactants and conditions. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been found to proceed via a single transition state, consistent with an SN2 mechanism. dntb.gov.ua In contrast, analogous fluoride (B91410) exchange reactions are suggested to occur through an addition-elimination mechanism involving a sulfurandioxide intermediate. dntb.gov.ua
Computational studies also help to rationalize the reactivity of different sulfonyl chlorides. For example, DFT calculations have been used to explain the counterintuitive observation that ortho-alkyl substituents can accelerate the rate of nucleophilic substitution in arenesulfonyl chlorides. mdpi.com These studies revealed that steric congestion and the formation of intramolecular hydrogen bonds can lock the molecule into a rigid, highly reactive conformation. mdpi.com The Gibbs free energy of exchange and the energies of transition states can be calculated to quantify the electronic influence of substituents on the reaction barrier, providing a deeper understanding of structure-reactivity relationships. mdpi.com
Furthermore, DFT has been employed to study the synthesis of sulfonyl chlorides themselves, for example, by examining the reaction between pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and thionyl chloride to elucidate reactivity and regioselectivity. researchgate.net The mechanism of photocatalytic synthesis of sulfonyl chlorides from arenediazonium salts has also been proposed based on computational insights, involving the formation of aryl and sulfonyl radicals. acs.org
| Reaction Type | Proposed Mechanism | Computational Evidence | Key Features |
|---|---|---|---|
| Chloride-Chloride Exchange in ArSO2Cl | SN2 | DFT calculations show a single transition state. dntb.gov.ua | Concerted displacement of the leaving group. |
| Fluoride-Fluoride Exchange in ArSO2F | Addition-Elimination (A-E) | DFT calculations indicate the formation of a difluorosulfurandioxide intermediate. dntb.gov.ua | Stepwise process with a high-coordinate sulfur intermediate. |
| Alkaline Hydrolysis of Cyclic Thiophosphoryl Chlorides | SN2-P | Potential energy surface (PES) from DFT calculations shows a single transition state. dntb.gov.ua | Analogous to SN2 at sulfur, but at a phosphorus center. |
Modeling of Conformational Landscapes and Stability
The flexible seven-membered ring of a cycloheptane (B1346806) derivative exists as a dynamic equilibrium of multiple conformers. Computational modeling is essential for mapping the complex potential energy surface and identifying the most stable conformations. biomedres.us For cycloheptane, the twist-chair and boat families of conformations are of primary interest. researchgate.net
Theoretical calculations using methods like DFT and Møller-Plesset perturbation theory (MP2) have established that for cycloheptane, the twist-chair conformation is the most stable, while the chair form is a transition state. biomedres.usresearchgate.net The energy barrier for interconversion between the chair and boat families is approximately 8 kcal/mol. researchgate.net These computational investigations provide detailed geometric parameters and relative energies for the various conformers that are difficult to resolve experimentally.
| Conformer Family | Specific Conformation | Calculated Relative Energy (kcal/mol) | Status on Potential Energy Surface |
|---|---|---|---|
| Twist-Chair | Global Minimum | 0.00 | Stable Conformer researchgate.netresearchgate.net |
| Chair | - | ~1.4 | Transition State researchgate.net |
| Twist-Boat | - | ~1.9 | Local Minimum |
| Boat | - | ~2.3 | Transition State researchgate.net |
Prediction of Reactivity and Selectivity in Novel Synthetic Pathways
Computational chemistry is a powerful predictive tool for designing new synthetic routes and understanding the factors that control reactivity and selectivity. By modeling potential reaction pathways for novel substrates, chemists can screen for feasibility and predict outcomes before undertaking extensive experimental work.
For sulfonyl chlorides and related compounds, conceptual DFT provides a framework for predicting reactive sites. researchgate.net By calculating reactivity indices, researchers can identify which atoms are most susceptible to nucleophilic or electrophilic attack. This approach has been successfully applied to predict the reactive sites of sulfonamides during chlorination, correctly identifying that reactions occur on the 4-aminobenzenesulfonamide structure. researchgate.net Such predictions can be invaluable for understanding the potential transformations of a complex molecule like 4-propylcycloheptane-1-sulfonyl chloride.
Furthermore, computational modeling can be used to predict the regioselectivity and chemoselectivity of reactions. For example, in reactions of N-unsubstituted triazoles with various sulfonyl chlorides, a combination of experimental and theoretical data showed that the reaction outcome (formation of 1-substituted vs. 2-substituted triazoles) depends on the steric bulk of the sulfonyl chloride substituent, with kinetic and thermodynamic products being identifiable. researchgate.net
In the context of developing new synthetic pathways, computational fluid dynamics (CFD) can be combined with chemical modeling to optimize reaction conditions, particularly in continuous flow systems. mdpi.com For the synthesis of aryl sulfonyl chlorides, modeling can help in understanding kinetics and thermal properties, leading to safer and more efficient processes. mdpi.comrsc.org By simulating reaction kinetics and intermediate formation, computational studies provide mechanistic insights that guide the optimization of reaction parameters like temperature, concentration, and residence time to maximize the yield of the desired product. mdpi.comrsc.org
Analytical Techniques for the Characterization and Reaction Monitoring of Sulfonyl Chlorides
Spectroscopic Methods (e.g., NMR, IR, MS) for Structural Elucidation
Spectroscopic techniques are foundational for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Propylcycloheptane-1-sulfonyl chloride, ¹H NMR and ¹³C NMR are the primary methods used.
¹H NMR: The ¹H NMR spectrum would confirm the presence of both the propyl and cycloheptane (B1346806) moieties. The proton on the carbon atom directly attached to the electron-withdrawing sulfonyl chloride group (C1 of the cycloheptane ring) is expected to be significantly deshielded, appearing as a multiplet at a downfield chemical shift, likely in the range of 3.5-4.0 ppm. acdlabs.com The protons of the propyl group and the remaining methylene (B1212753) protons of the cycloheptane ring would appear further upfield, typically between 0.9 and 2.0 ppm.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the sulfonyl chloride group (C1) would be the most downfield signal in the aliphatic region due to the strong deshielding effect. The remaining carbons of the cycloheptane ring and the propyl group would resonate at higher fields.
³⁵Cl NMR: While less common, ³⁵Cl NMR can be used for small organic molecules containing chlorine. huji.ac.il However, for a molecule the size of this compound, the signal is expected to be very broad due to the quadrupolar nature of the chlorine nucleus, which may limit its practical utility for detailed structural analysis in this case. huji.ac.ilnih.gov
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| H on C1 (Cycloheptane) | ¹H | 3.5 - 4.0 | Multiplet |
| Other Cycloheptane H's | ¹H | 1.2 - 2.0 | Multiplets |
| Propyl -CH₂- | ¹H | 1.3 - 1.7 | Multiplets |
| Propyl -CH₃ | ¹H | 0.9 - 1.0 | Triplet |
| C1 (Cycloheptane) | ¹³C | 70 - 80 | - |
| Other Cycloheptane C's | ¹³C | 25 - 45 | - |
IR spectroscopy is an excellent tool for identifying specific functional groups present in a molecule. acdlabs.com The sulfonyl chloride group has very strong and characteristic absorption bands.
S=O Stretching: The most prominent features in the IR spectrum of a sulfonyl chloride are the two strong stretching vibrations of the sulfonyl group (SO₂). The asymmetric stretch typically appears in the 1370-1410 cm⁻¹ region, while the symmetric stretch is found between 1166-1204 cm⁻¹. acdlabs.comresearchgate.net
C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and cycloheptane rings would be observed as strong bands in the 2800-3000 cm⁻¹ range. acdlabs.comvscht.cz
S-Cl Stretching: A weaker absorption corresponding to the S-Cl bond stretch is expected at lower frequencies.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 2850 - 2960 | Strong | C-H (Aliphatic) Stretch |
| 1370 - 1410 | Strong | S=O Asymmetric Stretch |
MS provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing structural components. For aliphatic sulfonyl chlorides, the molecular ion peak can be weak or absent.
Isotopic Pattern: A key diagnostic feature is the isotopic signature of chlorine. Any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl), which is highly characteristic. acdlabs.com
Fragmentation: Common fragmentation pathways for alkanesulfonyl chlorides involve the loss of a chlorine atom (M-35/37) or the loss of the entire SO₂Cl group (M-99/101). researchgate.net Further fragmentation of the cycloalkylpropyl cation would lead to characteristic losses of alkyl fragments. The cleavage of the S-C bond can also occur, followed by the loss of SO₂ to yield an alkyl cation. researchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Interpretation |
|---|---|
| [M]+ | Molecular Ion |
| [M-Cl]+ | Loss of Chlorine radical |
| [M-SO₂]+ | Loss of Sulfur Dioxide |
| [M-SO₂Cl]+ | Loss of Sulfonyl Chloride radical |
| 99/101 | [SO₂Cl]⁺ ion |
Chromatographic Separations and Purity Assessment
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for an accurate assessment of its purity.
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds and assessing purity. researchgate.netnih.gov A sample of this compound would be vaporized and passed through a capillary column. The retention time is characteristic of the compound under specific conditions. Any impurities would appear as separate peaks, and their relative areas can be used to quantify the purity of the main compound. researchgate.net It is important to note that some sulfonyl chlorides can be thermally unstable, potentially degrading in the hot injector or column, which might necessitate derivatization for accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of compounds. researchgate.net A reversed-phase method (RP-HPLC) would be most suitable for this compound. sielc.com The compound would be separated on a nonpolar stationary phase (like C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. google.com Detection is typically performed with a UV detector. Since aliphatic sulfonyl chlorides lack a strong chromophore, detection might be limited to low wavelengths (around 200-210 nm). The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For highly reactive sulfonyl chlorides, derivatization prior to analysis can improve method robustness. researchgate.net
Table 4: Typical Chromatographic Conditions for Sulfonyl Chloride Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| GC | Poly(5% phenyl/95% methylsiloxane) capillary column | Helium | Mass Spectrometry (MS) |
Kinetic Monitoring Techniques (e.g., Conductimetry)
Monitoring the rate of chemical reactions is crucial for understanding reaction mechanisms and optimizing process conditions. Sulfonyl chlorides readily undergo hydrolysis, a reaction that can be conveniently monitored by conductimetry.
The hydrolysis of this compound produces 4-propylcycloheptane-1-sulfonic acid and hydrochloric acid (HCl):
RSO₂Cl + 2H₂O → RSO₃H + H₃O⁺ + Cl⁻
This reaction generates three ionic species in solution from neutral reactants. Conductimetry measures the electrical conductivity of a solution, which is directly proportional to the concentration and mobility of the ions present. As the hydrolysis proceeds, the concentration of H₃O⁺ and Cl⁻ ions increases, causing a corresponding increase in the solution's conductivity. cdnsciencepub.com By recording the conductivity as a function of time, a kinetic profile of the reaction can be generated, allowing for the determination of the reaction rate constant. This method is particularly well-suited for studying the solvolysis of sulfonyl chlorides due to the significant change in ionic concentration. cdnsciencepub.comrsc.org
Table 5: Conceptual Data for Conductimetric Monitoring of Hydrolysis
| Time (seconds) | Ion Concentration (arbitrary units) | Conductivity (µS/cm) |
|---|---|---|
| 0 | 0 | Baseline |
| 30 | 0.1 | Increases |
| 60 | 0.2 | Increases |
| 120 | 0.4 | Increases |
| ... | ... | ... |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a solid. nih.gov This technique requires a single, high-quality crystal of the compound. libretexts.org For this compound, which may be a liquid or a low-melting solid, obtaining a suitable crystal would likely involve low-temperature crystallization techniques.
If a crystal is successfully grown and analyzed, X-ray diffraction would provide a wealth of structural information, including:
Bond Lengths and Angles: The precise distances between atoms (e.g., S=O, S-C, S-Cl) and the angles between bonds can be determined with high accuracy. researchgate.net The geometry around the sulfur atom is expected to be tetrahedral.
Conformation: The exact spatial arrangement, or conformation, of the seven-membered cycloheptane ring can be established.
Stereochemistry: The relative orientation of the propyl group and the sulfonyl chloride group on the cycloheptane ring would be definitively determined.
While a specific crystal structure for this compound is not available, data from other sulfonyl compounds can provide expected values for key structural parameters. researchgate.net
Table 6: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description | Expected Value / Information |
|---|---|---|
| S-C Bond Length | Distance between sulfur and cycloheptane C1 | ~1.76 Å |
| S=O Bond Length | Distance between sulfur and oxygen atoms | ~1.42 Å |
| S-Cl Bond Length | Distance between sulfur and chlorine atoms | ~2.05 Å |
| O-S-O Bond Angle | Angle between the two oxygen atoms and sulfur | ~120° |
Advanced Applications of Sulfonyl Chlorides in Organic Synthesis and Materials Science
Utility as a Building Block for Sulfonamide Libraries
The primary and most established application of sulfonyl chlorides is in the synthesis of sulfonamides. organic-chemistry.orgnih.gov This reaction involves the facile coupling of a sulfonyl chloride with a primary or secondary amine. While no combinatorial libraries specifically built from 4-Propylcycloheptane-1-sulfonyl chloride have been detailed in scientific literature, its structure is well-suited for such purposes.
The synthesis of a sulfonamide library would involve reacting this compound with a diverse collection of amine building blocks. The lipophilic 4-propylcycloheptane moiety would serve as a constant structural feature, providing a non-polar scaffold, while the variable amine component would introduce chemical diversity. Such libraries are invaluable in medicinal chemistry for screening against biological targets to identify new drug candidates. nih.gov Compounds incorporating a sulfonamide functional group have demonstrated a wide range of biological activities, including antibacterial and anti-inflammatory properties. nih.govnih.gov
Table 1: Potential Reactants for Sulfonamide Library Synthesis
| Reactant Class | Example | Resulting Moiety |
|---|---|---|
| Primary Aliphatic Amines | Benzylamine | N-benzyl-4-propylcycloheptane-1-sulfonamide |
| Secondary Cyclic Amines | Piperidine (B6355638) | 1-[(4-propylcycloheptyl)sulfonyl]piperidine |
| Anilines | 4-Fluoroaniline | N-(4-fluorophenyl)-4-propylcycloheptane-1-sulfonamide |
Precursors to Diverse Sulfur-Containing Functional Groups
The electrophilic nature of the sulfur atom in this compound makes it a versatile precursor for a variety of other important sulfur-containing functional groups. The general reactivity of sulfonyl chlorides allows them to be converted into sulfonate esters, sulfones, sulfonyl fluorides, and sulfinic acids.
Sulfonate Esters: In the presence of an alcohol and a non-nucleophilic base like pyridine, this compound can be converted into the corresponding sulfonate ester. youtube.com These esters, particularly tosylates and mesylates, are excellent leaving groups in nucleophilic substitution and elimination reactions, a process often referred to as "activating" an alcohol. youtube.com
Sulfones: Sulfones can be synthesized from sulfonyl chlorides via reaction with organometallic reagents, such as Grignard reagents or organocuprates. For instance, reacting this compound with an aryl Grignard reagent would yield an aryl-propylcycloheptyl sulfone. jchemrev.com Sulfones are recognized for their chemical stability and are present in various pharmaceuticals and polymers. organic-chemistry.org
Sulfonyl Fluorides: While sulfonyl chlorides are highly reactive, the corresponding sulfonyl fluorides are often more stable and exhibit unique reactivity, making them valuable in chemical biology and as connectors in "click chemistry" (specifically SuFEx, or Sulfur(VI) Fluoride (B91410) Exchange). organic-chemistry.orgsigmaaldrich.com Conversion can be achieved using fluoride reagents, although no specific conversion of this compound has been reported. organic-chemistry.orgrsc.orgrsc.org
Sulfinic Acids: Reduction of a sulfonyl chloride leads to the formation of a sulfinic acid or its corresponding salt. chez-alice.frorganic-chemistry.org Common reducing agents for this transformation include sodium sulfite (B76179) or zinc dust. chez-alice.fr Sulfinic acids are valuable intermediates themselves, used in the synthesis of sulfones and other sulfur-containing compounds. organic-chemistry.orgnih.govnih.gov
Table 2: Potential Transformations of this compound
| Target Functional Group | Reagents | Product Class |
|---|---|---|
| Sulfonate Ester | Alcohol, Pyridine | R-O-SO₂-C₇H₁₂-C₃H₇ |
| Sulfone | Grignard Reagent (R-MgBr) | R-SO₂-C₇H₁₂-C₃H₇ |
| Sulfonyl Fluoride | Fluorinating Agent (e.g., KF) | F-SO₂-C₇H₁₂-C₃H₇ |
Role in the Synthesis of Complex Molecular Scaffolds
A molecular scaffold is a core structure upon which other chemical moieties can be built to create complex molecules. mdpi.com Sulfonyl chlorides can be used to link different molecular fragments together, thereby playing a key role in the construction of larger, more intricate architectures.
The 4-propylcycloheptane group of the title compound provides a bulky, three-dimensional, and lipophilic scaffold. By reacting the sulfonyl chloride group with a bifunctional molecule (e.g., an amino alcohol or a diamine), the scaffold can be incorporated into a larger system. This strategy allows for the systematic construction of molecules with defined shapes and functionalities, which is a key concept in areas like drug design and materials science. mdpi.com Although no specific examples utilizing this compound are documented, its potential is evident from the general principles of scaffold-based synthesis.
Integration into Catalyst Design and Modification for Organic Transformations
Sulfonyl-containing groups can act as ligands for metal catalysts or as components of organocatalysts. The electronic properties of the sulfonyl group can influence the reactivity and selectivity of a catalytic center. While there are no reports of this compound being used directly in catalyst design, it could be used to modify existing catalyst structures.
For example, a catalyst containing a reactive amine or hydroxyl group could be functionalized by reacting it with this compound. The introduction of the bulky and non-polar 4-propylcycloheptylsulfonyl group could modify the catalyst's steric environment, potentially enhancing its selectivity in a chemical transformation. This modification could also alter the catalyst's solubility, allowing it to be used in different solvent systems.
Future Directions and Emerging Research Avenues for 4 Propylcycloheptane 1 Sulfonyl Chloride
Development of More Sustainable Synthetic Strategies
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and generate significant waste. Future research must prioritize the development of green and efficient synthetic protocols for 4-propylcycloheptane-1-sulfonyl chloride. The primary precursor would likely be 4-propylcycloheptanethiol. Research could focus on adapting modern oxidative chlorination techniques that avoid the use of gaseous chlorine.
Promising sustainable methods include:
Bleach-Mediated Oxidation : Utilizing common household bleach (sodium hypochlorite) or related reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) offers a safer and more environmentally benign alternative to traditional chlorinating agents. rsc.org These methods are often performed in greener solvents, including water, reducing the reliance on volatile organic compounds. rsc.orgorganic-chemistry.org
Peroxide-Based Systems : The combination of hydrogen peroxide with a catalyst, such as zirconium tetrachloride, provides a powerful and clean method for converting thiols directly to sulfonyl chlorides under mild conditions. organic-chemistry.org
N-Chlorosuccinimide (NCS) Protocols : NCS has emerged as a versatile reagent for the chlorosulfonation of various sulfur-containing starting materials, including S-alkyl isothiourea salts, which can be readily prepared from the corresponding alkyl halide. organic-chemistry.orgorganic-chemistry.org This approach generates water-soluble byproducts that are easily removed.
A comparative analysis highlights the potential advantages of these emerging strategies over conventional methods.
| Method | Typical Reagents | Key Advantages | Potential Research Focus |
|---|---|---|---|
| Traditional Chlorination | Cl₂, Acetic Acid/H₂O | Well-established | N/A (Baseline) |
| Bleach-Mediated Oxidation | NaOCl or NaDCC·2H₂O | Inexpensive, safe, reduced waste. rsc.orgorganic-chemistry.org | Optimization for alicyclic thiols, solvent screening. |
| Peroxide-Catalyzed Oxidation | H₂O₂, ZrCl₄ | High purity, mild conditions, short reaction times. organic-chemistry.org | Exploring alternative, cheaper metal catalysts. |
| NCS-Based Chlorination | NCS, H₂O | Ease of handling, recyclable byproducts. organic-chemistry.orgorganic-chemistry.org | One-pot conversion from 4-propylcycloheptyl bromide. |
Exploration of Novel Reactivity Patterns and Selectivities
The reactivity of sulfonyl chlorides is most commonly associated with the formation of sulfonamides and sulfonate esters. However, emerging research has broadened their synthetic utility. A key future direction for this compound is to explore its participation in less conventional transformations, where its unique steric and electronic profile can be leveraged to achieve novel outcomes.
Reductive Transformations : Recent methodologies have shown that sulfonyl chlorides can be reduced in situ to form sulfinamides, which are valuable building blocks in asymmetric synthesis. nih.gov Investigating the reduction of this compound could provide access to a new class of chiral sulfinamide ligands, with the cycloheptyl ring imparting unique stereochemical control.
Radical Precursors : Under photoredox or thermal conditions, the S-Cl bond can undergo homolytic cleavage to generate sulfonyl radicals. These radicals can participate in a variety of reactions, including additions to alkenes and alkynes, and cross-coupling reactions. The bulky 4-propylcycloheptyl group could influence the stability and selectivity of these radical intermediates.
Conversion to Sulfonyl Fluorides for "Click" Chemistry : Sulfonyl fluorides have gained prominence as highly selective covalent probes in chemical biology and as robust connectors in materials science, often used in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. nih.gov Research into the efficient conversion of this compound to its corresponding fluoride would open up its use in these cutting-edge applications. nih.gov The lipophilic side chain could be used to target non-polar environments within proteins or polymers.
Investigating these novel reactivity patterns will expand the synthetic toolbox and unlock the full potential of this specific sulfonyl chloride as a versatile chemical intermediate.
Advanced Computational Studies on Reactivity and Conformational Dynamics
The seven-membered cycloheptane (B1346806) ring is conformationally flexible, existing as a dynamic equilibrium of several low-energy twist-chair and twist-boat forms. researchgate.net The presence of two substituents—a propyl group at the 4-position and a sulfonyl chloride at the 1-position—will significantly influence this conformational landscape. Advanced computational chemistry offers a powerful lens through which to understand this complex behavior and predict its impact on reactivity.
Future research should employ high-level computational methods to:
Map the Potential Energy Surface (PES) : Using Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, researchers can identify all stable conformers of this compound and the transition states that connect them. researchgate.net This would reveal the relative populations of different conformers at equilibrium.
Perform Molecular Dynamics (MD) Simulations : Techniques like Accelerated Ab Initio Molecular Dynamics (A-AIMD) can simulate the dynamic behavior of the molecule over time, providing insights into the rates of conformational interconversion (e.g., ring-flipping) and the flexibility of the propyl and sulfonyl chloride groups. nih.gov
Correlate Conformation with Reactivity : By calculating the energies of transition states for reactions at the sulfonyl chloride group for each major conformer, a direct link between the ring's conformation and the molecule's reactivity can be established. For example, the accessibility of the sulfur atom to an incoming nucleophile may differ significantly between a twist-chair and a twist-boat conformation.
A hypothetical table of results from such a computational study is presented below.
| Conformer | Predicted Method | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|---|
| Twist-Chair 1 (TC1) | DFT (B3LYP/6-31G) | 0.00 (Global Minimum) | Propyl group equatorial, SO₂Cl axial |
| Twist-Chair 2 (TC2) | DFT (B3LYP/6-31G) | 0.85 | Propyl group axial, SO₂Cl equatorial |
| Twist-Boat 1 (TB1) | DFT (B3LYP/6-31G) | 1.52 | Propyl and SO₂Cl groups in pseudo-equatorial positions |
| Twist-Chair 3 (TC3) | DFT (B3LYP/6-31G) | 2.10 | Propyl group equatorial, SO₂Cl equatorial |
These computational insights would be invaluable for designing stereoselective reactions and understanding the physical properties of materials derived from this compound.
Strategic Integration into Advanced Materials and Functional Systems
The unique combination of a reactive functional handle (SO₂Cl) and a bulky, flexible, and hydrophobic moiety (4-propylcycloheptyl) makes this compound an attractive building block for advanced materials. Future research should focus on strategically incorporating this molecule to create functional systems with tailored properties.
Potential research avenues include:
Polymer Chemistry : this compound can be used as a monomer or a polymer-modifying agent. Its reaction with diamines could produce novel polysulfonamides. The bulky cycloheptyl group would likely disrupt chain packing, leading to amorphous polymers with high solubility in organic solvents, low glass transition temperatures, and potentially enhanced gas permeability.
Surface Modification : The sulfonyl chloride group can react with hydroxyl or amine functionalities on surfaces like silica, glass, or metal oxides. This would allow for the creation of surfaces functionalized with a layer of 4-propylcycloheptyl groups, rendering them highly hydrophobic and potentially useful for applications in water-repellent coatings or specialized chromatography phases.
Scaffolds for Drug Discovery : Sulfonyl chlorides are widely used in combinatorial chemistry to generate libraries of sulfonamides for biological screening. enamine.net Using this compound as a core scaffold would introduce significant three-dimensionality and lipophilicity, characteristics that are often desirable in modern drug candidates to enhance cell membrane permeability and explore new regions of chemical space.
The table below outlines potential applications and the properties that the 4-propylcycloheptyl moiety is expected to confer.
| Material Type | Method of Integration | Property Conferred by Moiety | Potential Application |
|---|---|---|---|
| Polysulfonamides | Polycondensation with diamines | Increased solubility, amorphous nature, hydrophobicity | Gas separation membranes, specialty plastics |
| Functionalized Surfaces | Covalent attachment to oxide surfaces | High hydrophobicity, steric bulk | Anti-fouling coatings, hydrophobic chromatography |
| Compound Libraries | Reaction with diverse amine libraries | 3D structure, lipophilicity | High-throughput screening for drug discovery |
By pursuing these avenues, the scientific community can transform this compound from a molecular curiosity into a valuable component in the design of next-generation materials and functional systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-propylcycloheptane-1-sulfonyl chloride, and how can purity be optimized?
- Methodology : The compound is synthesized via sulfonation of 4-propylcycloheptane followed by chlorination with reagents like PCl₅ or SOCl₂. Key steps include:
- Monitoring reaction progress using thin-layer chromatography (TLC) to detect intermediates.
- Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Purity validation using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >98% purity as a benchmark .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Employ spectroscopic techniques:
- ¹H/¹³C NMR : Confirm cycloheptane ring substitution patterns and propyl chain integration.
- FT-IR : Identify S=O stretching vibrations (1360–1300 cm⁻¹ and 1180–1150 cm⁻¹) for sulfonyl groups.
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use fume hoods, nitrile gloves, and chemical-resistant aprons.
- Avoid inhalation; sulfonyl chlorides release HCl upon hydrolysis.
- Store in anhydrous conditions under inert gas (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How does the steric hindrance of the cycloheptane ring influence the compound’s reactivity with nucleophiles?
- Experimental Design :
- Compare reaction rates with primary/secondary amines (e.g., aniline vs. cyclohexylamine) under controlled conditions (temperature, solvent polarity).
- Use kinetic studies (UV-Vis monitoring) to quantify activation energy differences.
- Computational modeling (DFT) to analyze steric effects on transition-state geometries .
Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–12).
- Track degradation products via LC-MS; correlate hydrolysis rates with pH using Arrhenius plots.
- Validate findings against thermodynamic solubility predictions from COSMO-RS simulations .
Q. How can researchers optimize the compound’s selectivity in multi-step synthesis (e.g., sulfonamide formation)?
- Strategy :
- Screen solvents (DMF vs. THF) and bases (Et₃N vs. NaHCO₃) to minimize side reactions.
- Use competitive nucleophile experiments (e.g., competing amines) to quantify selectivity ratios.
- Employ in-situ FT-IR to monitor sulfonamide bond formation kinetics .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Resolution Steps :
- Cross-validate purity (e.g., elemental analysis, GC-MS).
- Compare experimental conditions (e.g., solvent traces in NMR samples, crystal polymorphism).
- Consult crystallographic data (if available) to confirm structural conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
